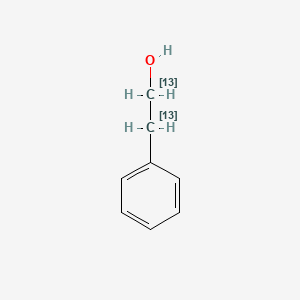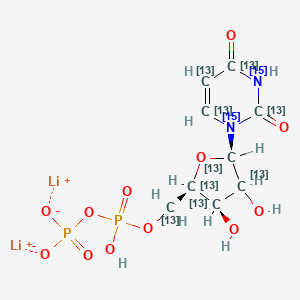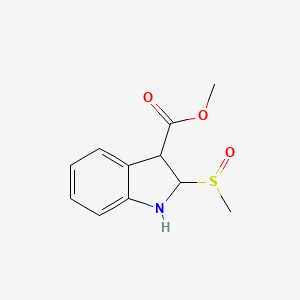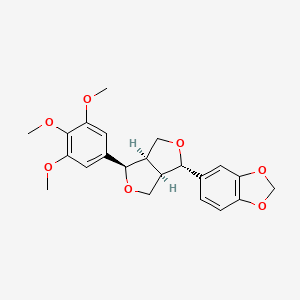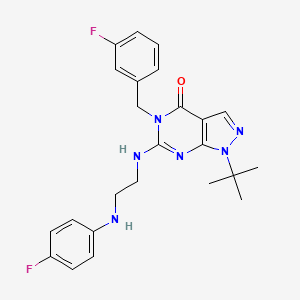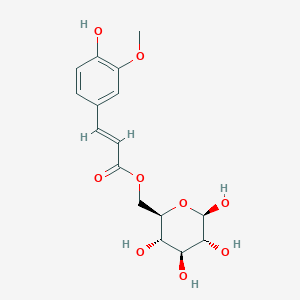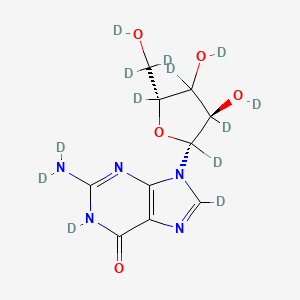
Guanosine-d13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine-d13, also known as DL-Guanosine-d13 or Vernine-d13, is a deuterium-labeled derivative of guanosine. Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-d13 involves the incorporation of deuterium atoms into the guanosine molecule. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under mild conditions to prevent degradation of the nucleoside structure .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Escherichia coli strains are genetically engineered to overexpress the purine synthesis pathway and incorporate deuterium into the guanosine molecule. This method allows for the efficient production of this compound on a large scale .
化学反応の分析
Types of Reactions: Guanosine-d13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form guanosine-8-oxide.
Reduction: Reduction reactions can convert this compound to its corresponding deoxythis compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products:
Oxidation: Guanosine-8-oxide-d13
Reduction: Deoxythis compound
Substitution: Various substituted guanosine derivatives
科学的研究の応用
Guanosine-d13 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Employed in NMR spectroscopy to study the structure and dynamics of nucleic acids and proteins.
Medicine: Investigated for its potential neuroprotective effects and its role in reducing neuroinflammation and oxidative stress.
Industry: Utilized in the production of antiviral drugs and as a precursor for the synthesis of other nucleoside analogs
作用機序
Guanosine-d13 exerts its effects through several molecular mechanisms:
Neuroprotection: It interacts with adenosine receptors and modulates adenosine transmission, reducing neuroinflammation and excitotoxicity.
Antioxidant Activity: this compound decreases the production of reactive oxygen species and improves mitochondrial function.
Cellular Signaling: It influences cyclic AMP levels and activates various intracellular signaling pathways involved in cell growth, differentiation, and survival
類似化合物との比較
Guanosine: The non-deuterated form of Guanosine-d13, widely studied for its biological activities.
Deoxyguanosine: A deoxyribonucleoside analog of guanosine, lacking the hydroxyl group on the ribose ring.
Inosine: Another purine nucleoside with similar neuroprotective and anti-inflammatory properties
Uniqueness of this compound:
Deuterium Labeling: The incorporation of deuterium atoms provides unique advantages in NMR spectroscopy and metabolic studies, allowing for precise tracking and analysis of metabolic pathways.
Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-labeled counterparts, making them valuable in long-term studies.
This compound stands out due to its unique labeling and wide range of applications in scientific research, making it a valuable tool in various fields of study.
特性
分子式 |
C10H13N5O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
1,8-dideuterio-2-(dideuterioamino)-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6-,9-/m1/s1/i1D2,2D,3D,5D,6D,9D,16D,17D,18D/hD3 |
InChIキー |
NYHBQMYGNKIUIF-OMRGEDEJSA-N |
異性体SMILES |
[2H]C1=NC2=C(N1[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


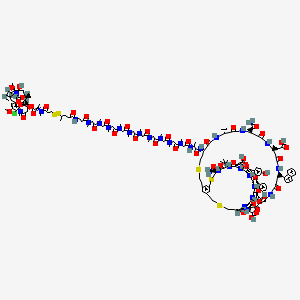
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
